N-(3-Chloro-4-methoxyphenethyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide
Description
N-(3-Chloro-4-methoxyphenethyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide is a bifunctional aromatic compound featuring a furan-2-carboxamide core substituted with two distinct 3-chloro-4-methoxyphenyl groups.
Properties
CAS No. |
853333-75-2 |
|---|---|
Molecular Formula |
C21H19Cl2NO4 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-N-[2-(3-chloro-4-methoxyphenyl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19Cl2NO4/c1-26-18-5-3-13(11-15(18)22)9-10-24-21(25)20-8-7-17(28-20)14-4-6-19(27-2)16(23)12-14/h3-8,11-12H,9-10H2,1-2H3,(H,24,25) |
InChI Key |
XNTSLVAWUXIZMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-Chloro-4-methoxyphenethyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide, a compound of interest in medicinal chemistry, has been evaluated for its biological activity, particularly in the context of anticancer properties and receptor interactions. This article synthesizes findings from various studies, including data tables and case studies that elucidate its pharmacological potential.
Chemical Structure and Properties
The compound is characterized by its unique structural components, which include:
- Chloro and methoxy substituents on the phenethyl and phenyl groups.
- Furan ring integrated into the carboxamide structure.
This configuration is believed to enhance its interaction with biological targets, particularly in cancer therapy.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. The following table summarizes key findings regarding its efficacy against various cancer cell lines:
These results indicate that the compound exhibits significant cytotoxic activity across multiple cancer types, suggesting a broad spectrum of anticancer potential.
The mechanism by which this compound exerts its effects appears to be multifaceted:
- Induction of Apoptosis : Flow cytometry analyses demonstrated that treatment with this compound leads to increased apoptotic cell death in MCF-7 cells, indicating a potential pathway for therapeutic intervention in breast cancer .
- Cell Cycle Arrest : In glioblastoma models, the compound was shown to cause cell cycle arrest, further contributing to its anticancer efficacy .
Receptor Interactions
Research has also focused on the compound's interactions with specific receptors involved in cancer progression:
In Vivo Studies
In vivo experiments involving tumor-bearing mice have demonstrated that this compound significantly suppresses tumor growth compared to control groups. These studies provide critical insights into the pharmacodynamics and therapeutic window of the compound .
Comparison with Similar Compounds
Substituent Variations and Functional Group Analysis
The following compounds share a furan-2-carboxamide backbone but differ in substituents and biological activity:
Physicochemical Properties
- Lipophilicity (logP): The target compound’s dual chloro-methoxy groups likely increase logP compared to morpholine (polar) or diethylamino (basic) analogs, favoring membrane permeability .
- Solubility: Morpholine-containing derivatives (e.g., ) may exhibit improved aqueous solubility due to hydrogen-bonding capacity .
- Metabolic Stability: The trifluoromethyl group in ’s compound enhances resistance to oxidative degradation, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
